molecular formula C28H29N3O5S B14182878 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine CAS No. 912356-42-4

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine

Cat. No.: B14182878
CAS No.: 912356-42-4
M. Wt: 519.6 g/mol
InChI Key: ORKBMGRRKBKGIH-FQEVSTJZSA-N
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Description

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is a synthetic peptide compound that features a triphenylmethyl (trityl) group The trityl group is often used in organic synthesis as a protective group for various functional groups such as thiols, amines, and alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The trityl group is introduced to protect the thiol group during the synthesis. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale-up. This may involve the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trityl group can be reductively cleaved using reagents such as lithium in naphthalene.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium in naphthalene or other strong reducing agents.

    Substitution: Various nucleophiles can be used to replace the trityl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected peptides.

    Substitution: Peptides with different functional groups replacing the trityl group.

Scientific Research Applications

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine has several applications in scientific research:

    Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides.

    Bioconjugation: The trityl group can be used to protect functional groups during bioconjugation reactions.

    Drug Development: Potential use in the development of peptide-based therapeutics.

    Chemical Biology: Used in studies involving protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine largely depends on its use as a synthetic intermediate. The trityl group protects functional groups during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with biological targets, such as enzymes or receptors, depending on its sequence and structure.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
  • N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine

Uniqueness

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is unique due to its specific sequence and the presence of the trityl-protected sulfanyl group. This makes it particularly useful in peptide synthesis where selective protection and deprotection of functional groups are required.

Properties

CAS No.

912356-42-4

Molecular Formula

C28H29N3O5S

Molecular Weight

519.6 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[(2-tritylsulfanylacetyl)amino]propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C28H29N3O5S/c1-20(27(36)30-17-24(32)29-18-26(34)35)31-25(33)19-37-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20H,17-19H2,1H3,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t20-/m0/s1

InChI Key

ORKBMGRRKBKGIH-FQEVSTJZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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